molecular formula C9H7FN2O2 B2488567 Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 695212-12-5

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2488567
CAS No.: 695212-12-5
M. Wt: 194.165
InChI Key: XPFMBPZXBGQIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.165. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives have been used in various synthetic processes. For instance, it was involved in the intramolecular heterocyclization of N-(pyrimidin-2-yl)imines of methyl trifluoropyruvate, leading to the formation of methyl 3-fluoroimidazo[1,2-a]pyrimidin-2-carboxylates, which could be further transformed into N-substituted methyl 3-aminoimidazo[1,2-a]pyrimidine-2-carboxylates through reactions with amines (Sokolov & Aksinenko, 2009). Additionally, it has been used in the modification of the natural biopolymer chitosan, resulting in the introduction of ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into glucosamine units of the polymer (Levov et al., 2011).

Physicochemical Properties and Bioisosteric Replacement

Investigations into the physicochemical properties of 8-Fluoroimidazo[1,2-a]pyridine, a compound related to this compound, have demonstrated its potential as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor (Humphries et al., 2006).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMBPZXBGQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=CC=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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